molecular formula C25H44N2O13 B8114215 t-Boc-N-Amido-PEG7-CH2CO2-NHS ester

t-Boc-N-Amido-PEG7-CH2CO2-NHS ester

Cat. No.: B8114215
M. Wt: 580.6 g/mol
InChI Key: ZAXKZWLYFGXBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It features a tert-butyloxycarbonyl (t-Boc) protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other end. This compound is widely used in bioconjugation and drug delivery applications due to its ability to improve solubility and stability of conjugated molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG7-CH2CO2-NHS ester typically involves the following steps:

    Protection of the Amine Group: The amine group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amine is reacted with a PEG chain to form t-Boc-N-Amido-PEG7.

    Activation of the Carboxyl Group: The carboxyl group is activated by converting it to an NHS ester using N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG7-CH2CO2-NHS ester undergoes several types of reactions:

    Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

    Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Deprotection Reactions: Performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or similar solvents.

Major Products

Scientific Research Applications

t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is extensively used in various scientific research fields:

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG7-CH2CO2-NHS ester involves:

Comparison with Similar Compounds

Similar Compounds

  • t-Boc-N-Amido-PEG2-CH2CO2-NHS ester
  • t-Boc-N-Amido-PEG3-CH2CO2-NHS ester
  • t-Boc-N-Amido-PEG4-CH2CO2-NHS ester
  • t-Boc-N-Amido-PEG6-CH2CO2-NHS ester

Uniqueness

t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is unique due to its longer PEG chain, which provides better solubility and reduced steric hindrance compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N2O13/c1-25(2,3)39-24(31)26-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-23(30)40-27-21(28)4-5-22(27)29/h4-20H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXKZWLYFGXBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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